![molecular formula C22H26N2O5 B4164324 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164324.png)
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate
Vue d'ensemble
Description
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate, also known as Ipratropium bromide, is a medication used to treat chronic obstructive pulmonary disease (COPD) and asthma. It is a synthetic quaternary ammonium compound that acts as an anticholinergic agent, which means it blocks the action of acetylcholine in the body.
Mécanisme D'action
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors in the airways. By blocking the action of acetylcholine, it reduces bronchoconstriction and improves airway function. It has a rapid onset of action and a relatively long duration of effect, making it an effective treatment for acute exacerbations of COPD and asthma.
Biochemical and Physiological Effects:
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide has several biochemical and physiological effects on the respiratory system. It reduces airway resistance, increases lung capacity, and improves oxygenation. It also reduces mucus production and coughing, which are common symptoms of COPD and asthma. These effects are mediated by the blockade of muscarinic receptors in the airways, which leads to relaxation of smooth muscle and dilation of the bronchi.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in clinical trials. It is also relatively safe and well-tolerated, with few side effects. However, it has some limitations, such as its specificity for muscarinic receptors and its inability to target other pathways involved in COPD and asthma. It is also not effective in all patients, and some may require additional medications to achieve optimal control of their symptoms.
Orientations Futures
There are several future directions for research on 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide. One area of focus is the development of more selective and potent anticholinergic agents that target specific muscarinic receptor subtypes. Another area of interest is the use of 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide in combination with other medications, such as beta-agonists and corticosteroids, to achieve better control of COPD and asthma symptoms. Finally, research is needed to identify biomarkers that can predict response to 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide and other anticholinergic agents, which could help guide personalized treatment approaches for patients with these conditions.
Conclusion:
In conclusion, 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide is a synthetic quaternary ammonium compound that acts as an anticholinergic agent. It is widely used in the treatment of COPD and asthma and has been extensively studied in scientific research. Its mechanism of action involves the blockade of muscarinic receptors in the airways, which leads to relaxation of smooth muscle and dilation of the bronchi. While it has several advantages for use in lab experiments, it also has some limitations, and further research is needed to develop more selective and potent anticholinergic agents and to identify biomarkers that can predict response to these medications.
Applications De Recherche Scientifique
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide has been widely used in scientific research to investigate its effects on the respiratory system. It has been shown to improve lung function and reduce airway resistance in patients with COPD and asthma. It has also been used to study the role of acetylcholine in the regulation of airway tone and the potential therapeutic benefits of blocking its action.
Propriétés
IUPAC Name |
1-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-15(2)17-10-9-16(3)20(13-17)23-12-6-11-22-14-21-18-7-4-5-8-19(18)22;3-1(4)2(5)6/h4-5,7-10,13-15H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLARCGAYYUDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.